Micafungin

Vue d'ensemble

Description

La micafungine est un médicament antifongique appartenant à la classe des échinocandines. Elle est utilisée pour traiter et prévenir les infections fongiques invasives, notamment la candémie, les abcès et la candidose œsophagienne. La micafungine agit en inhibant la production de bêta-1,3-glucane, un composant essentiel des parois cellulaires fongiques qui n'est pas présent chez les mammifères . Cela en fait un agent antifongique puissant et sélectif.

Méthodes De Préparation

La micafungine est un lipopeptide semisynthétique dérivé du produit naturel FR901370, produit par le champignon Coleoptioma empedri. La synthèse implique le clivage enzymatique de l'hexapeptide suivi de l'ajout d'une chaîne latérale N-acylée grasse pour améliorer sa puissance antifongique . Les méthodes de production industrielle comprennent la préparation de micafungine sodique en mélangeant une base faible avec une solution aqueuse contenant de l'acide micafungine ou une solution aqueuse mixte contenant le composé et un solvant organique .

Analyse Des Réactions Chimiques

La micafungine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La micafungine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la micafungine, modifiant ainsi ses propriétés chimiques.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule de micafungine, conduisant à la formation de dérivés ayant des activités biologiques différentes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La micafungine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des lipopeptides.

Biologie : Investigé pour ses effets sur la synthèse de la paroi cellulaire fongique et son potentiel à perturber l'intégrité des cellules fongiques.

Industrie : Utilisé dans le développement de nouveaux agents antifongiques et formulations pour une meilleure administration et une meilleure efficacité.

Mécanisme d'action

La micafungine exerce ses effets antifongiques en inhibant l'enzyme 1,3-bêta-D-glucane synthase, qui est essentielle à la synthèse du bêta-1,3-glucane, un composant crucial de la paroi cellulaire fongique . Cette inhibition conduit à la perturbation de la paroi cellulaire fongique, provoquant la lyse et la mort cellulaires. Les cibles moléculaires impliquées dans cette voie comprennent l'enzyme 1,3-bêta-D-glucane synthase et le polymère bêta-1,3-glucane.

Applications De Recherche Scientifique

Pharmacological Overview

Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This mechanism disrupts cell wall integrity, leading to cell lysis and death. Its pharmacokinetic profile is characterized by linear kinetics and minimal interaction with the cytochrome P450 enzyme system, making it suitable for patients on multiple medications .

Clinical Applications

This compound is indicated for several clinical scenarios:

- Candidemia and Invasive Candidiasis : It is effective against various Candida species, including those resistant to azoles. Clinical trials have demonstrated its efficacy in treating candidemia with success rates ranging from 71.4% to 85.1% depending on the species involved .

- Esophageal Candidiasis : In studies comparing this compound to fluconazole, this compound showed comparable cure rates, with a dose-dependent response noted .

- Prophylaxis in Hematopoietic Stem Cell Transplantation : this compound is used to prevent fungal infections in immunocompromised patients undergoing stem cell transplants .

Adult Patients

In a randomized trial involving adults with candidemia, this compound demonstrated an overall success rate of 76.4% when compared to caspofungin and fluconazole . The drug's safety profile was favorable, with fewer adverse events leading to treatment discontinuation compared to other antifungals .

Pediatric Patients

This compound has also been studied in pediatric populations. In one trial, it achieved an 85% treatment success rate for invasive candidiasis in children, comparable to liposomal amphotericin B .

Emerging Research

Recent studies have explored novel applications of this compound beyond antifungal activity:

- Antiviral Properties : Research indicates that this compound and its derivatives exhibit antiviral activity against SARS-CoV-2, suggesting potential applications in treating COVID-19. The compounds inhibited intracellular virus replication and showed effectiveness against various virus variants .

- Combination Therapy : this compound is being investigated as part of combination therapies for invasive aspergillosis and other fungal infections, potentially enhancing treatment efficacy through synergistic effects with other antifungal agents .

Case Studies and Clinical Trials

Mécanisme D'action

Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of beta-1,3-glucan, a crucial component of the fungal cell wall . This inhibition leads to the disruption of the fungal cell wall, causing cell lysis and death. The molecular targets involved in this pathway include the enzyme 1,3-beta-D-glucan synthase and the beta-1,3-glucan polymer.

Comparaison Avec Des Composés Similaires

La micafungine fait partie de la classe des agents antifongiques échinocandines, qui comprend également la caspofungine, l'anidulafungine et la rezafungine . Par rapport à ces composés, la micafungine a un mécanisme d'action similaire mais peut présenter des différences en termes de pharmacocinétique, de spectre d'activité et d'efficacité clinique. Par exemple :

Anidulafungine : Une autre échinocandine ayant un mécanisme d'action similaire mais des voies métaboliques et une pharmacocinétique différentes.

Rezafungine : Une échinocandine plus récente ayant une demi-vie plus longue, permettant des posologies moins fréquentes.

La singularité de la micafungine réside dans son profil pharmacocinétique spécifique et son large spectre d'activité contre divers agents pathogènes fongiques.

Activité Biologique

Micafungin is a member of the echinocandin class of antifungal agents, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of 1,3-β-d-glucan synthesis, a vital component of the fungal cell wall, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antifungal effects by specifically targeting the enzyme glucan synthase, which is essential for the synthesis of β-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, making the fungus susceptible to osmotic pressure and ultimately resulting in cell death .

Antifungal Spectrum

This compound demonstrates potent activity against a variety of fungal pathogens. The following table summarizes its efficacy against different species:

Comparative Efficacy

In comparative studies with other antifungal agents such as amphotericin B and anidulafungin, this compound has shown superior activity against biofilms formed by Candida tropicalis. A study indicated that this compound had a significantly lower minimum inhibitory concentration (MIC) compared to liposomal amphotericin B, particularly in biofilm scenarios where resistance mechanisms are more pronounced .

Case Studies

- Invasive Candidiasis Treatment : A clinical study evaluated this compound in patients with candidemia and acute disseminated candidiasis. The results indicated that this compound was effective in reducing fungal burden and improving survival rates compared to historical controls treated with other antifungals .

- Pediatric Patients : In a case involving an immunocompromised child with recurrent infections, this compound was part of a combination therapy that included meropenem and voriconazole. The patient showed significant clinical improvement and reduction in fungal load after treatment initiation .

Resistance Mechanisms

Despite its effectiveness, some resistance mechanisms have been identified in certain fungal strains. For instance, Candida auris has displayed reduced susceptibility to echinocandins, including this compound. Continuous monitoring and susceptibility testing are crucial for managing treatment strategies effectively .

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Biofilm Formation : Mic

Propriétés

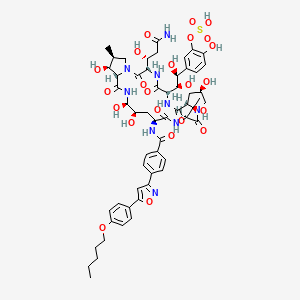

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-YABMTYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Micafungin inhibits the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls which is not present in mammalian cells. It does this by inhibiting beta-1,3-D-glucan synthase. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

235114-32-6, 168110-44-9 | |

| Record name | Micafungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.